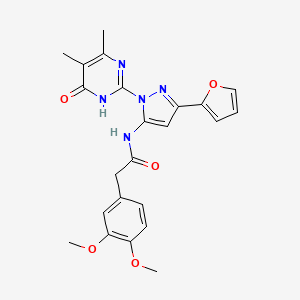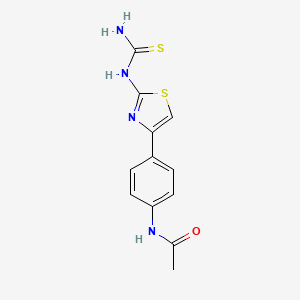![molecular formula C21H19N5O6S2 B2527595 N-(4-(N-(4-méthylpyrimidin-2-yl)sulfamoyl)phényl)-3-(1,1-dioxyde-3-oxo-benzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 922960-87-0](/img/structure/B2527595.png)
N-(4-(N-(4-méthylpyrimidin-2-yl)sulfamoyl)phényl)-3-(1,1-dioxyde-3-oxo-benzo[d]isothiazol-2(3H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide is a chemically synthesized compound of significant interest in the fields of organic chemistry, medicinal chemistry, and pharmacology. It features a complex molecular structure with distinct isothiazolone, sulfonylamide, and pyrimidine moieties, which provide a rich platform for various biochemical interactions.
Applications De Recherche Scientifique
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide has wide-ranging applications, such as:
Chemistry: As a ligand in coordination chemistry and a building block for more complex molecules.
Biology: Used in studying enzyme inhibition due to its sulfonylamide group, which mimics natural substrates.
Medicine: Potential therapeutic agent in drug design targeting specific enzymes and receptors.
Industry: A precursor in the synthesis of dyes, agrochemicals, and specialty polymers.
Mécanisme D'action
Orientations Futures
The development of new potent antimicrobials is a major issue in the medical field due to the emergence of extensively drug-resistant (XDR) and multidrug-resistant (MDR) pathogens . Heterocyclic molecules containing nitrogen and oxygen, such as 1,3,4-oxadiazole and benzo[d]imidazole, have demonstrated effective biological activities . Therefore, the development of more potent and significant compounds, possibly including “3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide”, could be a future direction in this field.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide typically begins with the formation of the benzoisothiazolone nucleus. This is achieved by cyclization of an appropriately substituted aniline derivative in the presence of sulfonyl chloride and oxidizing agents such as hydrogen peroxide. Subsequent steps involve the addition of the sulfonylamide group using a condensation reaction with 4-methylpyrimidin-2-ylamine. The final step introduces the propanamide side chain through amidation using appropriate carboxylic acid derivatives and coupling reagents.
Industrial Production Methods
Industrial production of this compound involves scaling up the aforementioned synthetic routes using continuous flow processes and automated reactors to ensure precise control of reaction conditions. The use of catalytic systems and green chemistry principles are often employed to enhance yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: Particularly at the sulfur atom, leading to sulfoxides and sulfones.
Reduction: Primarily involving the nitro or carbonyl groups, often yielding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions at the phenyl or pyrimidine rings.
Condensation: Such as the formation of hydrazones and Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), Friedel-Crafts catalysts.
Condensation: Hydrazine, aldehydes, and ketones.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Halogenated derivatives: from substitution.
Hydrazones and Schiff bases: from condensation reactions.
Comparaison Avec Des Composés Similaires
Unique Characteristics
The combination of isothiazolone, sulfonylamide, and pyrimidine structures makes it unique among similar compounds.
Enhanced reactivity and binding affinity due to the multiple functional groups.
Similar Compounds
3-(2-oxobenzo[d]isothiazol-3(2H)-yl)-N-(4-((4-methylpyrimidin-2-yl)amino)sulfonyl)phenyl)propanamide: A compound with similar core structures but differing in the position and nature of functional groups.
Benzoisothiazolone derivatives: Generally used in antimicrobial agents and enzyme inhibitors.
Sulfonylamide-based pyrimidines: Common in pharmaceuticals targeting enzymes like carbonic anhydrase.
Propriétés
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O6S2/c1-14-10-12-22-21(23-14)25-33(29,30)16-8-6-15(7-9-16)24-19(27)11-13-26-20(28)17-4-2-3-5-18(17)34(26,31)32/h2-10,12H,11,13H2,1H3,(H,24,27)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXWDRYGIOGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2527512.png)

![N-(3,4-dimethoxyphenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2527514.png)

![1-(3-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2527517.png)
![3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2527518.png)
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide](/img/structure/B2527520.png)

![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)
![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2527526.png)
![2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2527529.png)


![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)
